![molecular formula C14H14O B11900031 3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one CAS No. 89506-52-5](/img/structure/B11900031.png)
3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one is a heterocyclic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is part of the cyclopenta[a]indene family, which is characterized by a fused ring system that includes both cyclopentane and indene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopenta[a]indene core. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
- 3-Ethyl-8-methyl-2,3-dihydro-1H-cyclopenta[a]chrysene
- 8,8a-Dihydrocyclopenta[a]indene derivatives
Comparison: Compared to similar compounds, 3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one stands out due to its unique structural features and reactivity.
Properties
CAS No. |
89506-52-5 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-ethyl-3a,4-dihydro-3H-cyclopenta[a]inden-2-one |
InChI |
InChI=1S/C14H14O/c1-2-11-13(15)8-10-7-9-5-3-4-6-12(9)14(10)11/h3-6,10H,2,7-8H2,1H3 |
InChI Key |
GPHSNVRTFPCERM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(CC3=CC=CC=C32)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



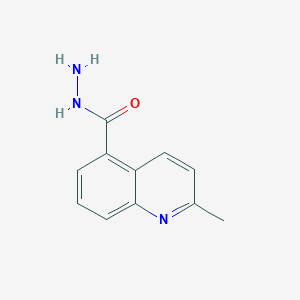
![3-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11899953.png)
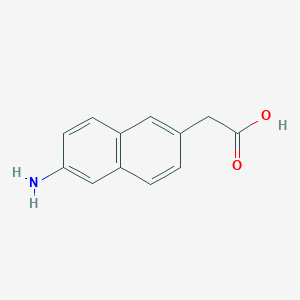

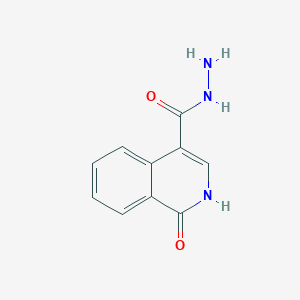
![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)
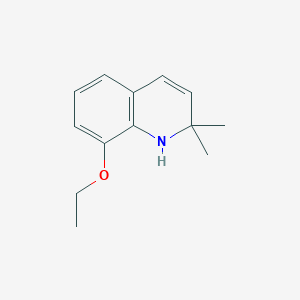

![7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11900003.png)
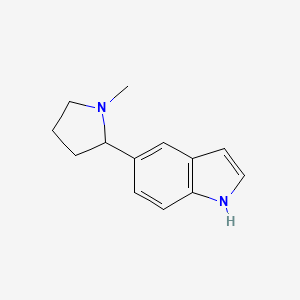
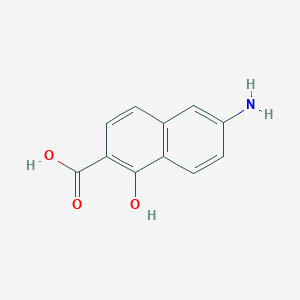
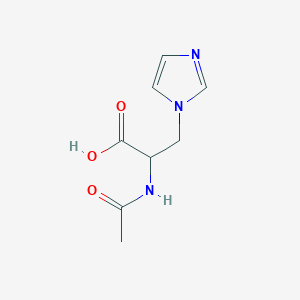
![3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11900026.png)
